Product packaging for Bicyclo[3.1.0]hexane-2-thiol(Cat. No.:)

Bicyclo[3.1.0]hexane-2-thiol

Cat. No.: B13317021
M. Wt: 114.21 g/mol
InChI Key: FWKKNJSBMPUHKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Bicyclo[3.1.0]hexane Scaffolds in Modern Organic Synthesis and Medicinal Chemistry

The bicyclo[3.1.0]hexane scaffold is a cornerstone in modern chemical research due to its prevalence in natural products and its utility as a conformationally restricted building block in drug discovery. researchgate.netnih.gov Chiral derivatives of this system, particularly those with all-carbon quaternary stereocenters, are key structural motifs in numerous biologically active compounds. researchgate.net The high ring strain of the bicyclic scaffold not only makes it a valuable synthetic intermediate for fragmentation and rearrangement reactions but also a challenging and rewarding synthetic target. researchgate.netnih.gov

In medicinal chemistry, the bicyclo[3.1.0]hexane system serves as a rigid bioisostere, or substitute, for more flexible carbocyclic rings like cyclopentane (B165970) or cyclohexane, or the furanose ring in nucleosides. nih.gov This conformational constraint can lock a molecule into a specific three-dimensional shape that is optimal for binding to a biological target, such as an enzyme or receptor. This often leads to enhanced potency and selectivity. nih.gov For instance, incorporating the bicyclo[3.1.0]hexane scaffold (also known as a methanocarba ring system) into nucleoside analogues has been a successful strategy for developing potent and selective ligands for adenosine (B11128) receptors, which are targets for treating inflammation, pain, and cancer. researchgate.netnih.gov Similarly, these scaffolds have been used to develop selective inhibitors for GABA transporters and histamine (B1213489) receptor ligands, demonstrating their broad applicability in targeting the central nervous system. nih.govnih.gov

Derivative ClassTherapeutic Target/ApplicationReference
Nucleoside AnaloguesAdenosine A3 Receptors (Cancer, Inflammation) nih.gov
Amino Acid AnaloguesGABA Transporters (Neurological Disorders) nih.gov
Imidazolyl DerivativesHistamine H3 Receptors nih.gov
General DerivativesAntiviral Agents (e.g., against Herpes) tandfonline.comtandfonline.com

The Bicyclo[3.1.0]hexane System: A Conformationally Restricted Scaffold with Unique Reactivity

The defining characteristic of the bicyclo[3.1.0]hexane system is its rigid, fused-ring structure. Unlike simple cyclohexanes which readily interconvert between chair conformations, the bicyclo[3.1.0]hexane core is locked into a specific geometry. Conformational analysis using computational (DFT) and spectroscopic (NMR) methods has shown that these systems predominantly adopt boat-like conformations, which are significantly more stable than the alternative chair-like forms. conicet.gov.ar This conformational preference is a direct consequence of the fused cyclopropane (B1198618) ring, which minimizes eclipsing strain.

This rigidity is a powerful tool in drug design. For example, in nucleoside chemistry, the furanose sugar ring exists in a dynamic equilibrium between two major conformations, termed North (N) and South (S). By replacing the sugar with a bicyclo[3.1.0]hexane system, chemists can "lock" the molecule into either a pure N- or S-type conformation, depending on the stereochemistry of the fusion. nih.gov This has been instrumental in probing structure-activity relationships, as biological activity is often associated with a specific conformation. tandfonline.comtandfonline.com For many G protein-coupled receptors, ligands constrained in the North ((N)) conformation show superior affinity and selectivity. nih.gov

The fusion of the three- and five-membered rings induces significant angle strain, which influences the system's chemical reactivity. vulcanchem.comontosight.ai This strain makes the scaffold susceptible to ring-opening or rearrangement reactions under certain conditions, providing unique pathways for synthetic transformations. researchgate.net Modern synthetic methods, such as photoredox-catalyzed (3+2) annulations and silver(I)-catalyzed oxidative cyclopropanations, have been developed to construct this valuable scaffold with high efficiency and stereocontrol. nih.govnih.govacs.orgresearchgate.net

Overview of Functionalized Bicyclo[3.1.0]hexane Derivatives in Academic Inquiry

Academic research has explored a wide array of functionalized bicyclo[3.1.0]hexane derivatives to probe their chemical properties and biological activities. The scaffold can be decorated with various functional groups at different positions, leading to diverse chemical libraries.

Commonly studied derivatives include:

Ketones and Alcohols: Bicyclo[3.1.0]hexan-2-ol and Bicyclo[3.1.0]hexan-3-one are common synthetic intermediates. The hydroxyl group in the alcohol can be a key interaction point in biological systems or a handle for further synthetic elaboration.

Carboxylic Acids and Esters: Compounds like bicyclo[3.1.0]hexane-3-carboxylic acid and its esters are used as building blocks in organic synthesis. cymitquimica.com

Nitrogen-Containing Derivatives: 3-Azabicyclo[3.1.0]hexane derivatives are an important class of heterocycles found in many biologically active natural products and pharmaceuticals, showing activities such as histone deacetylase inhibition and antibacterial effects. researchgate.netmdpi.com

Nitrile Derivatives: The nitrile group in compounds like 2-{bicyclo[3.1.0]hexan-3-yl}acetonitrile can act as a bioisostere for other functional groups and is found in compounds targeting neurological disorders. vulcanchem.com

Sulfur-Containing Derivatives: While specific research on Bicyclo[3.1.0]hexane-2-thiol is not extensively documented in the reviewed literature, the synthesis of related sulfur-containing bicyclic compounds, such as thia-azaspiro derivatives, has been reported. The thiol group is a versatile functional group known for its nucleophilicity and ability to coordinate to metals, suggesting that this compound could serve as a valuable synthetic intermediate or as a ligand in coordination chemistry. The principles of conformational restriction and strain inherent to the parent scaffold would undoubtedly influence its properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10S B13317021 Bicyclo[3.1.0]hexane-2-thiol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10S

Molecular Weight

114.21 g/mol

IUPAC Name

bicyclo[3.1.0]hexane-2-thiol

InChI

InChI=1S/C6H10S/c7-6-2-1-4-3-5(4)6/h4-7H,1-3H2

InChI Key

FWKKNJSBMPUHKG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2C1C2)S

Origin of Product

United States

Mechanistic and Theoretical Investigations of Bicyclo 3.1.0 Hexane 2 Thiol Reactivity and Structure

Computational Chemistry and Density Functional Theory (DFT) Studies

DFT calculations have proven invaluable in elucidating the electronic structure, stability, and spectroscopic properties of bicyclo[3.1.0]hexane derivatives. These computational approaches allow for a detailed examination of molecular features that are often challenging to probe experimentally.

The bicyclo[3.1.0]hexane skeleton, which constitutes the core of bicyclo[3.1.0]hexane-2-thiol, possesses a conformationally rigid structure. nih.gov Extensive computational studies on the parent carbocyclic system and its derivatives have consistently shown a distinct preference for a boat-like conformation of the five-membered ring over a chair-like form. researchgate.netresearchgate.net This preference is a consequence of minimizing the eclipsing strain inherent in the fused-ring system.

DFT calculations, for instance at the M06-2X/6-311++G(d,p) level, have been employed to map the potential energy surface and analyze the factors contributing to the enhanced stability of the boat-like conformation. researchgate.net While the introduction of a thiol group at the C-2 position will modulate the precise energy difference between conformers due to its own steric and electronic effects, the fundamental preference for the boat-like arrangement of the bicyclic core is expected to be maintained. For related bicyclo[3.1.0]hexane systems, the boat-like conformers have been found to be significantly more stable than the chair-like ones. researchgate.net The stability is further influenced by factors such as intramolecular hydrogen bonding, where applicable. researchgate.net

Table 1: Relative Stability of Bicyclo[3.1.0]hexane Conformers
ConformerRelative StabilityKey Stabilizing/Destabilizing FactorsReferences
Boat-likeMore Stable (Thermodynamically Favored)Minimized eclipsing strain researchgate.netresearchgate.net
Chair-likeLess StableIncreased eclipsing strain researchgate.netresearchgate.net

This compound is a chiral molecule, and the prediction of its chiroptical properties is crucial for determining its absolute configuration. Quantum mechanical calculations, particularly time-dependent DFT (TDDFT), are powerful methods for simulating spectra such as electronic circular dichroism (ECD), optical rotatory dispersion (ORD), and vibrational circular dichroism (VCD). researchgate.netnih.gov

The process involves first performing a thorough conformational search for the molecule of interest. researchgate.net Subsequently, for all low-energy conformers, chiroptical properties are calculated using a suitable level of theory, such as B3LYP with basis sets like 6-311++G** or aug-cc-pVDZ. researchgate.net Solvent effects, which can be critical for accurate predictions, are often accounted for using implicit continuum models like the Polarizable Continuum Model (PCM). researchgate.net By comparing the theoretically predicted spectrum, which is a Boltzmann-averaged spectrum of the populated conformers, with the experimental one, the absolute stereochemistry of the natural or synthetic product can be confidently assigned. nih.govunibo.it The sensitivity of ECD spectra to the molecular conformation makes these theoretical predictions a highly reliable tool in stereochemical elucidation. acs.org

DFT is a cornerstone for investigating the mechanisms of chemical reactions by mapping their potential energy surfaces. acs.orgfigshare.com This involves locating and characterizing the energies of reactants, products, transition states, and intermediates. acs.org For reactions involving the bicyclo[3.1.0]hexane system, such as its formation via cycloisomerization of enynes or subsequent transformations, DFT calculations provide deep mechanistic insights that are difficult to obtain experimentally. acs.orgresearchgate.net

These computational studies can reveal crucial structural factors that control reactivity and selectivity. acs.orgfigshare.com For example, in catalyzed reactions forming bicyclo[3.1.0]hexane scaffolds, distortion/interaction analyses can identify non-covalent interactions, such as hydrogen bonding or CH-π interactions, and steric repulsion in transition states that determine the diastereoselectivity of a reaction. acs.org By calculating the activation barriers for different possible pathways, the kinetically favored reaction route can be predicted, offering a rationale for the observed product distribution.

Radical Chemistry of Bicyclo[3.1.0]hexane Derivatives

The radical chemistry of bicyclo[3.1.0]hexane derivatives is dominated by the behavior of the cyclopropylcarbinyl radical system. A radical generated on the bicyclo[3.1.0]hexane framework undergoes rapid and characteristic rearrangements, making it a valuable system for studying radical kinetics and reaction pathways. uci.edunih.gov

The 1-bicyclo[3.1.0]hexanylmethyl radical serves as an excellent model for understanding the rearrangements relevant to radicals derived from this compound. This radical undergoes competing ring-opening reactions, and the kinetics of these processes have been measured using competition methods. uci.edu The fragmentation of the cyclopropylcarbinyl radical system is a well-characterized and very fast unimolecular reaction. uci.eduacs.org

Studies on the 1-bicyclo[3.1.0]hexanylmethyl radical have provided specific rate equations for its two primary rearrangement pathways over a range of temperatures. uci.edu These kinetic parameters are essential for predicting the behavior of such radicals in synthetic sequences or as mechanistic probes.

Table 2: Arrhenius Parameters for the Rearrangement of 1-Bicyclo[3.1.0]hexanylmethyl Radical
Rearrangement PathwayRate Equation (log(k/s⁻¹))References
Ring-Expansion (Endo Bond Fission)(12.5 ± 0.1) - (4.9 ± 0.1)/θ uci.edu
Non-Expansion (Exo Bond Fission)(11.9 ± 0.6) - (6.9 ± 0.8)/θ uci.edu
θ = 2.303RT in kcal/mol

A radical centered on the bicyclo[3.1.0]hexane framework, specifically an unsymmetrically substituted cyclopropylcarbinyl radical like the 1-bicyclo[3.1.0]hexanylmethyl radical, has two distinct fragmentation pathways available. uci.edu

Ring-Expansion Pathway : This involves the cleavage of the endo bond, which is the bond shared between the three- and five-membered rings. This fission leads to a ring-expansion event, ultimately forming a six-membered ring product (e.g., methylenecyclohexane (B74748) after reduction). uci.edu

Non-Expansion Pathway : This alternative pathway involves cleavage of the exo bond of the cyclopropane (B1198618) ring. This fragmentation does not expand the larger ring and leads to a substituted cyclopentane (B165970) derivative (e.g., 2-methyl-methylenecyclopentane). uci.edu

Kinetic studies have shown that the ring-expansion pathway is kinetically favored. uci.edu For the 1-bicyclo[3.1.0]hexanylmethyl radical, the use of a slower radical trapping agent like tri-n-butylstannane results in a product ratio of over 120:1 in favor of the ring-expanded product at ambient temperatures. uci.edu This preference is attributed to a combination of factors, including the stability of the resulting radical and the release of ring strain. In other enzymatic systems, however, both rearranged and unrearranged products have been observed, with the product ratio depending on the kinetics of radical rebound versus cage escape. nih.gov

Table 3: Competing Fragmentation Pathways of the 1-Bicyclo[3.1.0]hexanylmethyl Radical
PathwayBond CleavedResulting Structure TypeKinetic PreferenceReferences
Ring-ExpansionEndo (shared)Cyclohexene derivativeFavored uci.edu
Non-ExpansionExoSubstituted cyclopentane derivativeDisfavored uci.edu

Influence of Stereoelectronic and Substituent Effects on Radical Reactions

The radical reactivity of this compound is fundamentally governed by the generation and subsequent reactions of the corresponding thiyl radical. The formation of this radical typically proceeds via the homolytic cleavage of the relatively weak sulfur-hydrogen bond (S-H), a process that can be initiated thermally or photochemically, often with a radical initiator. mdpi.comrsc.org Once formed, the bicyclo[3.1.0]hexan-2-ylthiyl radical becomes a versatile reactive intermediate. nih.gov

Stereoelectronic effects, arising from the fixed spatial orientation of orbitals in the rigid bicyclic framework, play a crucial role in directing the course of subsequent reactions. The bicyclo[3.1.0]hexane system, with its fused cyclopropane and cyclopentane rings, imposes significant conformational constraints. uci.edu These constraints dictate the optimal orbital overlap required for radical stabilization and reaction pathways. For instance, in reactions involving hydrogen atom abstraction from the bicyclic core by another radical, the accessibility of specific C-H bonds and the stereochemical alignment of the breaking bond with the radical's singly occupied molecular orbital (SOMO) will determine the reaction's feasibility and rate.

Substituent effects further modulate this reactivity. The stability of the key carbon-centered radical intermediate, which can be formed via addition of the thiyl radical to an alkene, is paramount. mdpi.com Substituents on the bicyclic frame can significantly influence radical stability and reaction outcomes. Electron-donating groups (EDGs) can stabilize an adjacent radical center, while electron-withdrawing groups (EWGs) can destabilize it. This influence extends to reactions like the thiol-ene reaction, a common pathway for thiyl radicals where they add across a C=C double bond. rsc.orgmdpi.com The regioselectivity of this addition is dictated by the formation of the more stable carbon-centered radical intermediate. rsc.org

In the context of the this compound, the fragmentation of the strained ring system is a competing radical pathway. Studies on related bicyclo[3.1.0]hexanyl radicals have shown that ring-opening reactions are influenced by substituents and the stability of the resulting radical products. uci.edu Fission of the internal (endo) bond of the bicyclic structure is often the kinetically favored pathway, leading to a ring-expansion event. uci.edu The presence and position of substituents can alter the activation energies for these fragmentation pathways, thereby controlling the product distribution.

Table 1: Predicted Influence of Substituents on the Rate of Radical Addition to an Alkene
Substituent at C-3Electronic NaturePredicted Effect on Radical Intermediate StabilityRelative Reaction Rate (krel)
-HNeutralBaseline1.0
-CH3Electron-Donating (Inductive)Stabilizing> 1.0
-OCH3Electron-Donating (Resonance)Strongly Stabilizing>> 1.0
-CNElectron-WithdrawingDestabilizing< 1.0
-CF3Strongly Electron-Withdrawing (Inductive)Strongly Destabilizing<< 1.0

Analysis of Orbital Interactions and Strain Effects on Spectroscopic Signatures

The spectroscopic characteristics of this compound are intrinsically linked to its unique three-dimensional structure, which is dominated by significant ring strain. The fusion of a high-energy cyclopropane ring with a cyclopentane ring forces bond angles to deviate substantially from their ideal tetrahedral values, leading to bent bonds and unusual orbital interactions. uci.edu These structural peculiarities create distinct and predictable spectroscopic signatures in techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. nih.gov

The high degree of strain within the bicyclo[3.1.0]hexane core influences the hybridization of the carbon atoms. The carbons of the cyclopropane moiety, in particular, exhibit increased p-character in their exocyclic bonds and increased s-character in their endocyclic bonds. This rehybridization affects the electronic environment of the entire molecule, including the C2 carbon to which the thiol group is attached. Consequently, the chemical shifts of the carbon and hydrogen atoms in the NMR spectra are expected to differ significantly from those in analogous unstrained, acyclic thiols. For example, the bridgehead carbons and protons often appear in characteristic regions of the spectrum due to the unique shielding and deshielding effects imposed by the strained geometry.

Orbital interactions between the strained sigma (σ) bonds of the cyclopropane ring and adjacent p-orbitals or π-systems can be analyzed computationally and observed spectroscopically. researchgate.net In this compound, the interaction between the orbitals of the C-S bond, the S-H bond, and the strained bicyclic framework will influence molecular properties. These interactions can affect the bond dissociation energy of the S-H bond and will manifest in the IR spectrum. mdpi.com The vibrational frequency of the S-H stretch, typically found around 2550-2600 cm⁻¹, may be shifted due to the electronic effects propagated through the strained sigma framework. Similarly, C-S and C-H stretching and bending frequencies will be sensitive to the rigid, strained structure. Comparing experimental spectra with computational models allows for the identification of specific transitions and provides insight into the underlying molecular orbital structure. aps.org

Table 2: Predicted Spectroscopic Data Comparison for this compound and an Acyclic Analogue
Spectroscopic ParameterThis compound (Predicted)3-Pentylthiol (Reference Acyclic Analogue)Rationale for Difference
1H NMR: Proton at C2 (δ, ppm)Anomalous shift~2.7 ppmAnisotropic effects from the strained cyclopropane ring.
13C NMR: Carbon at C2 (δ, ppm)Downfield shift~45 ppmRehybridization and strain effects altering the electronic environment.
IR: S-H Stretch (ν, cm-1)Shifted from normal range~2570 cm-1Electronic effects from the strained σ-framework influencing S-H bond polarity.
IR: C-S Stretch (ν, cm-1)Shifted from normal range~600-700 cm-1Coupling with skeletal vibrations of the rigid, strained ring system.

Future Directions and Emerging Research Avenues for Bicyclo 3.1.0 Hexane 2 Thiol

Development of Novel Synthetic Routes to Bicyclo[3.1.0]hexane-2-thiol and its Stereoisomers

The development of efficient and stereoselective synthetic routes is paramount to unlocking the full potential of this compound. Current synthetic strategies predominantly focus on the construction of the bicyclo[3.1.0]hexane core, with subsequent functionalization. d-nb.inforesearchgate.netnih.gov Future research should explore the introduction of the thiol moiety at the C2 position with high stereocontrol.

Potential Synthetic Strategies:

From Bicyclo[3.1.0]hexan-2-one: A plausible route involves the reduction of bicyclo[3.1.0]hexan-2-one to the corresponding alcohol, followed by conversion to a leaving group (e.g., tosylate or mesylate) and subsequent nucleophilic substitution with a sulfur nucleophile like sodium hydrosulfide (B80085) (NaSH) or thioacetate. Stereochemical control could be achieved through the use of stereoselective reducing agents and by controlling the stereochemistry of the precursor alcohol.

Via Thiol-ene Reaction: A radical-mediated thiol-ene reaction on a suitable bicyclo[3.1.0]hexene precursor could provide a direct route to the thiol. The regioselectivity of this addition would be a critical aspect to investigate.

Ring-Opening of an Episulfide: The synthesis of a bicyclo[3.1.0]hexane-2,3-episulfide and its subsequent regioselective ring-opening with a suitable nucleophile could yield the desired 2-thiol.

The development of methods to access enantiomerically pure stereoisomers of this compound will be crucial for elucidating their structure-activity relationships in biological systems.

Exploration of this compound in Diverse Organic Transformations and Catalysis

The thiol functional group is highly versatile in organic synthesis. This compound could serve as a valuable building block or a ligand in catalysis.

Potential Applications:

As a Chiral Ligand: The rigid bicyclo[3.1.0]hexane backbone combined with the coordinating sulfur atom of the thiol could make its stereoisomers effective chiral ligands for transition metal-catalyzed asymmetric reactions. Areas to explore include asymmetric hydrogenation, hydrosilylation, and cross-coupling reactions.

In Organocatalysis: Thiols can act as organocatalysts in various transformations, such as Michael additions and aldol (B89426) reactions. The unique steric and electronic properties conferred by the bicyclo[3.1.0]hexane scaffold could lead to novel reactivity and selectivity.

As a Synthetic Intermediate: The thiol group can be readily transformed into other functional groups, such as sulfides, disulfides, and sulfoxides, opening up avenues for the synthesis of a diverse library of bicyclo[3.1.0]hexane derivatives with potential applications in materials science and medicinal chemistry.

Advanced Computational Modeling for Structure-Reactivity Relationships and Drug Design

Computational modeling will be an indispensable tool for accelerating research on this compound. Density functional theory (DFT) and other computational methods can provide valuable insights into the molecule's structure, conformation, and reactivity.

Computational studies have shown that the bicyclo[3.1.0]hexane system has a strong preference for a boat-like conformation due to steric hindrance from the cyclopropane (B1198618) ring. conicet.gov.ar The introduction of a thiol group at the C2 position is expected to influence the conformational landscape of the molecule.

Key Areas for Computational Investigation:

Conformational Analysis: Determining the preferred conformations of the different stereoisomers of this compound and understanding the energetic barriers between them. This information is crucial for designing molecules with specific spatial arrangements of functional groups.

Structure-Reactivity Studies: Predicting the reactivity of the thiol group and the bicyclic core in various chemical reactions. This can aid in the design of synthetic routes and the prediction of potential catalytic activity.

Docking Studies: In the context of drug design, computational docking studies can be used to predict the binding affinity and mode of interaction of this compound derivatives with biological targets. This can guide the design of more potent and selective inhibitors or agonists. The rigid nature of the bicyclo[3.1.0]hexane scaffold can be leveraged to improve selectivity for specific receptor subtypes. nih.gov

Expansion of Bicyclo[3.1.0]hexane-Based Scaffolds in Bioactive Molecule Design and Chemical Biology

The bicyclo[3.1.0]hexane scaffold has been successfully employed as a conformationally restricted isostere in the design of bioactive molecules. unife.itnih.gov The introduction of a thiol group provides a new handle for modulating the physicochemical properties and biological activity of these scaffolds.

The rigid bicyclo[3.1.0]hexane framework has been used to develop selective ligands for various receptors, including histamine (B1213489) H3 receptors and GABA transporters. nih.govnih.gov The conformational restriction imposed by the bicyclic system can lead to enhanced potency and selectivity.

Future Research Directions:

Design of Enzyme Inhibitors: The thiol group is a known feature in many enzyme inhibitors, often acting as a coordinating group for a metal ion in the active site or participating in covalent interactions. This compound could serve as a scaffold for the design of novel inhibitors for metalloenzymes or enzymes with reactive cysteine residues in their active sites.

Probes for Chemical Biology: Fluorescently labeled or biotinylated derivatives of this compound could be synthesized and used as chemical probes to study biological processes. The unique conformational properties of the scaffold could allow for the development of highly selective probes.

Incorporation into Peptidomimetics: The rigid bicyclic structure could be incorporated into peptide backbones to create conformationally constrained peptidomimetics with enhanced stability and biological activity.

The exploration of this compound and its derivatives represents a promising frontier in organic and medicinal chemistry. A synergistic approach combining innovative synthetic methods, thorough investigation of its reactivity, advanced computational modeling, and creative application in bioactive molecule design will be key to unlocking the full potential of this unique chemical entity.

Q & A

Q. What synthetic methodologies are commonly employed to construct the bicyclo[3.1.0]hexane scaffold?

The bicyclo[3.1.0]hexane core is synthesized via (3 + 2) annulation of cyclopropenes with aminocyclopropanes, enabling access to heterobicyclic systems (e.g., tetrahydrofuran derivatives) . Alternatively, cross metathesis of terminal olefins followed by carbene-mediated intramolecular cyclopropanation allows diastereoselective functionalization at the cyclopropane tip . These methods prioritize regioselectivity and stereochemical control, critical for generating enantiomerically pure intermediates in drug discovery .

Q. How is the conformation of bicyclo[3.1.0]hexane derivatives determined experimentally?

NMR spectroscopy, particularly lanthanide-induced shift (LIS) studies, confirms a boat-like conformation for thujyl alcohols and related derivatives . X-ray crystallography and computational modeling are complementary for resolving steric strain and electronic effects in constrained systems, such as neuraminidase inhibitors .

Q. What analytical techniques are used to characterize bicyclo[3.1.0]hexane-2-thiol and its derivatives?

High-resolution mass spectrometry (HRMS) and gas chromatography (GC) coupled with electron ionization provide molecular weight and fragmentation patterns . NMR (¹H/¹³C) and infrared (IR) spectroscopy identify functional groups and stereochemistry, as demonstrated in methanethiol addition products .

Advanced Research Questions

Q. How do synthetic strategies address diastereoselectivity challenges in bicyclo[3.1.0]hexane functionalization?

Cross metathesis of bicyclo[3.1.0]hexane precursors with diazo intermediates enables selective cyclopropanation. However, electron-withdrawing substituents favor competing [3 + 2] cycloadditions, necessitating careful optimization of reaction conditions (e.g., temperature, catalysts) . Computational studies (DFT) guide substrate design to minimize side reactions .

Q. How can contradictions between IR and NMR data on bicyclo[3.1.0]hexane conformations be resolved?

Discrepancies arise from dynamic equilibria or solvent effects. For example, IR data suggesting non-boat conformations in thujanol derivatives may reflect vibrational coupling artifacts. Combining variable-temperature NMR, LIS studies, and molecular dynamics simulations reconciles these differences by accounting for transient distortions .

Q. What role does scaffold planarity play in the biological activity of bicyclo[3.1.0]hexene nucleosides?

Flattening the pseudosugar ring via olefin introduction (e.g., North-D4T) enhances anti-HIV activity by improving base-pairing with viral RNA. Planarity also modulates the syn/anti glycosidic bond preference, critical for binding to reverse transcriptase . Structure-activity relationship (SAR) studies highlight the importance of C3 substituent stereochemistry .

Q. What mechanistic insights govern radical addition reactions to bicyclo[3.1.0]hexene systems?

Methanethiol radicals add regioselectively to C-2 or C-3 positions of bicyclo[3.1.0]hexene, forming delocalized intermediates analogous to carbenium ions. Isotopic labeling (e.g., methanethiol-d) and GC-MS analysis reveal kinetic vs. thermodynamic control, with trans-3-thiomethoxy products dominating under prolonged irradiation .

Q. How can bicyclo[3.1.0]hexane derivatives be optimized as mGlu2 receptor agonists?

Introducing triazole sulfanyl groups at C-4 (e.g., LY2812223) enhances metabotropic glutamate receptor subtype selectivity. Docking studies suggest that substituent bulk and hydrogen-bonding capacity fine-tune affinity, while the bicyclic core enforces a low-energy conformation compatible with receptor binding .

Notes

  • For spectral data, consult NIST Chemistry WebBook or peer-reviewed syntheses .
  • Advanced applications in drug design require multidisciplinary validation (e.g., crystallography, in vitro assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.